molecular formula C12H7BrN2OS2 B2989957 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155028-67-3

3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2989957
CAS RN: 1155028-67-3
M. Wt: 339.23
InChI Key: ZTDNILHNFSMBJR-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors has been described . Another study reported the synthesis of a series of novel triazole-pyrimidine-based compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. The estimated small HOMO-LUMO energy gap indicates that the molecule is chemically reactive . Further studies have shown that these compounds can undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the density, boiling point, and vapor pressure of a similar compound have been provided . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidine possess potent anticancer activity. A study synthesized a series of these derivatives, which displayed significant anticancer effects comparable to that of doxorubicin against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Antioxidant Properties

Another study focused on the synthesis of pyrimidine derivatives through Multicomponent Cyclocondensation Reactions (MCRs), revealing that some compounds exhibit notable antioxidant properties. The antioxidant activity was measured in vitro, indicating that certain derivatives are more active in scavenging radicals (Akbas et al., 2018).

Antimicrobial Evaluation

Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from thiophene compounds were synthesized and evaluated for their antimicrobial activities. Some derivatives showed mild activities, indicating the potential for further optimization and study in antimicrobial applications (Gomha et al., 2018).

Anti-microbial Additives

A study synthesized heterocyclic compounds incorporated into polyurethane varnish and printing ink paste, demonstrating very good antimicrobial effects against various microbial strains. This suggests the potential of these compounds as anti-microbial additives for surface coatings and inks (El‐Wahab et al., 2015).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Compounds based on the thieno[2,3-d]pyrimidine scaffold were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in cancer cell proliferation. One compound emerged as the most potent dual inhibitor of human TS and DHFR known at the time, suggesting significant therapeutic potential (Gangjee et al., 2008).

Mechanism of Action

While the exact mechanism of action of “3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is not clear, similar compounds have been found to inhibit certain kinases . They have also been found to inhibit cytokines secretion of macrophages through suppressing TLR4/p38 signaling pathway .

Future Directions

The future directions in the research of similar compounds include further optimization of their structures to improve their potency and selectivity . There is also interest in studying their neuroprotective and anti-neuroinflammatory properties .

properties

IUPAC Name

3-(4-bromophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNILHNFSMBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

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